N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin core substituted at position 2 with a 4-methylphenyl group and at position 4 with an oxo moiety. The acetamide side chain is linked to an N-(2-furylmethyl) group, introducing a heteroaromatic furan ring. The molecular formula is estimated as C₂₀H₁₈N₄O₃ (MW ≈ 362.4 g/mol) based on structural analogs .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)17-11-18-20(26)23(8-9-24(18)22-17)13-19(25)21-12-16-3-2-10-27-16/h2-11H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVOMELJAYRGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C20H18N4O
- Molecular Weight : 362.4 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Its structure features a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and an acetamide group, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that derivatives of pyrazolo compounds exhibit antioxidant properties. For instance, studies have shown that related compounds can significantly reduce lipid peroxidation, suggesting potential protective effects against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes. In particular, compounds with similar structures have demonstrated inhibition of lipoxygenase, an enzyme involved in inflammatory processes. The inhibition of lipoxygenase can lead to reduced inflammation and pain relief.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds containing similar functional groups have been tested against various bacterial strains, showing promising results. This suggests potential applications in developing new antimicrobial agents.
Case Studies
- Case Study on Antioxidant Properties : A study published in 2023 assessed the antioxidant capacity of various pyrazolo compounds. The findings indicated that compounds similar to this compound exhibited significant anti-lipid peroxidation activity at concentrations as low as 100 µM .
- Inflammation Model : In an experimental model of inflammation, related compounds were shown to reduce edema significantly when administered prior to inflammatory stimuli. This highlights the potential of this compound in managing inflammatory conditions .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrazin Derivatives
(a) N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0163)
- Core : Pyrazolo[1,5-a]pyrazin.
- Substituents : 2-(4-methylphenyl), 4-oxo, N-(4-ethylphenyl)acetamide.
- Molecular Formula : C₂₃H₂₂N₄O₂.
- Molecular Weight : 386.45 g/mol.
(b) N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0211)
- Core : Pyrazolo[1,5-a]pyrazin.
- Substituents : 2-(4-methylphenyl), 4-oxo, N-(4-chlorophenethyl)acetamide.
- Molecular Formula : C₂₃H₂₁ClN₄O₂.
- Molecular Weight : 420.9 g/mol.
- Key Features: The chlorine atom introduces electronegativity, which may enhance target binding via halogen bonding.
Heterocyclic Core Variants
(a) 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide
- Core : Pyrazolo[1,5-d][1,2,4]triazin.
- Substituents : 2-(4-fluorophenyl), 4-oxo, N-(2-furylmethyl)acetamide.
- Molecular Formula : C₁₈H₁₄FN₅O₃.
- Molecular Weight : 367.34 g/mol.
- Key Features : The triazine core introduces an additional nitrogen atom, altering electronic properties. The fluorine substituent may improve metabolic stability compared to the methyl group in the main compound .
(b) F-DPA (Pyrazolo[1,5-a]pyrimidine Derivative)
- Core : Pyrazolo[1,5-a]pyrimidine.
- Substituents : Diethyl acetamide, 4-fluorophenyl.
- Key Features : The pyrimidine core differs in nitrogen positioning, affecting π-π stacking interactions. Radiolabeled with ¹⁸F, this compound is used in PET imaging, highlighting the pharmacological versatility of pyrazolo-based scaffolds .
Triazolo and Pyrimidine Derivatives
(a) N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a)
- Core : Triazolo[1,5-a]pyrazin.
- Substituents : Dichlorobenzyl, p-tolyl, N-cyclohexyl.
- The dichlorobenzyl group introduces strong hydrophobic and electron-withdrawing effects .
(b) N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
- Core : Pyrazolo[1,5-a]pyrimidine.
- Substituents : Bromo-methylphenyl, phenyl.
- Structural data confirm planar geometry, facilitating intercalation with biological targets .
Structural and Functional Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
